

Spectroscopic Characterization of 5-Methylisoxazole-3-carbothioamide: A Technical Guide

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Compound of Interest

Compound Name:	5-Methylisoxazole-3-carbothioamide
CAS No.:	77358-26-0
Cat. No.:	B1305104

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This guide provides an in-depth technical overview of the spectroscopic characterization of **5-Methylisoxazole-3-carbothioamide**, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental data for this specific thioamide is not readily available in the public domain, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a predictive analysis. This approach is designed to guide researchers in the identification and characterization of this molecule and its derivatives.

The isoxazole scaffold is a prominent feature in numerous pharmaceuticals, valued for its diverse biological activities.^[1] The introduction of a carbothioamide functional group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metal-chelating ability, making the spectroscopic analysis of such derivatives crucial for understanding their behavior at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **5-Methylisoxazole-3-carbothioamide**, both ^1H and ^{13}C NMR will provide critical information regarding the molecular framework.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to be relatively simple, with distinct signals for the methyl, isoxazole ring, and thioamide protons. The anticipated chemical shifts are presented in Table 1. The prediction is based on the analysis of related 5-methylisoxazole derivatives.^{[2][3]}

Table 1: Predicted ^1H NMR Data for **5-Methylisoxazole-3-carbothioamide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
CH ₃ (at C5)	~2.4	Singlet	N/A	The methyl group at C5 of the isoxazole ring typically appears as a singlet in this region.[2]
H4 (isoxazole ring)	~6.3	Singlet	N/A	The isoxazole ring proton at C4 is expected to be a singlet due to the absence of adjacent protons.
NH ₂ (thioamide)	~8.0 - 9.5	Broad Singlet	N/A	The thioamide protons are expected to be deshielded and may appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2. These predictions are based on data from related isoxazole carboxamides and the known effects of the C=S bond.[2][4]

Table 2: Predicted ^{13}C NMR Data for **5-Methylisoxazole-3-carbothioamide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
CH_3 (at C5)	~12	The methyl carbon is expected in the aliphatic region.
C4 (isoxazole ring)	~105	This carbon of the isoxazole ring is typically found in this upfield region.
C5 (isoxazole ring)	~170	The C5 carbon bearing the methyl group is significantly deshielded.
C3 (isoxazole ring)	~158	The C3 carbon attached to the carbothioamide group will be deshielded.
C=S (thiocarbonyl)	~190 - 200	The thiocarbonyl carbon is significantly deshielded compared to a carbonyl carbon, typically appearing at lower field.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for acquiring high-quality NMR spectra of a small organic molecule like **5-Methylisoxazole-3-carbothioamide**.

Caption: A standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **5-Methylisoxazole-3-carbothioamide** will be characterized by the vibrational frequencies of the isoxazole ring and the thioamide group.

Predicted IR Absorption Bands

Key predicted IR absorption bands are listed in Table 3. These are based on the analysis of related isoxazole and thioamide-containing compounds.^{[5][6]}

Table 3: Predicted IR Absorption Bands for **5-Methylisoxazole-3-carbothioamide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
N-H (thioamide)	3300 - 3100	Medium-Strong	Stretching
C-H (methyl)	2950 - 2850	Medium	Stretching
C=N (isoxazole)	1620 - 1580	Medium-Strong	Stretching
C=C (isoxazole)	1500 - 1450	Medium	Stretching
C=S (thioamide)	1200 - 1050	Strong	Stretching
N-O (isoxazole)	950 - 850	Medium	Stretching

The C=S stretching vibration is often complex and can be coupled with other vibrations, leading to a band in the fingerprint region that is highly characteristic of the molecule.

Experimental Protocol: Acquiring an IR Spectrum

A typical protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For **5-Methylisoxazole-3-carbothioamide** (C₅H₆N₂OS), the expected molecular weight is approximately 142.02 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. Key fragmentation patterns could involve the loss of the thioamide group or cleavage of the isoxazole ring.

Table 4: Predicted Mass Spectral Data for **5-Methylisoxazole-3-carbothioamide**

m/z	Predicted Identity	Rationale
142	[M] ⁺	Molecular ion
110	[M - S] ⁺	Loss of sulfur
83	[M - CSNH ₂] ⁺	Loss of the carbothioamide radical
68	[C ₃ H ₂ NO] ⁺	Fragmentation of the isoxazole ring
43	[CH ₃ CO] ⁺	A common fragment in molecules with a methyl ketone or related moiety

Experimental Protocol: Acquiring a Mass Spectrum

The following protocol describes a general procedure for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is suitable for volatile and thermally stable compounds.

Caption: A typical workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of **5-Methylisoxazole-3-carbothioamide** can be effectively achieved through a combination of NMR, IR, and MS techniques. While this guide presents predicted data based on sound scientific principles and analysis of related structures, experimental verification is essential. The protocols and predictive data herein provide a robust framework for researchers to approach the synthesis, purification, and structural confirmation of this and other novel heterocyclic thioamides. The interplay of these spectroscopic techniques

provides a self-validating system for structural elucidation, ensuring a high degree of confidence in the assigned structure.

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